6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine
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Overview
Description
6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boron-containing reagent and a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)pyridin-2-amine
- 6-(Trifluoromethoxy)pyridin-3-amine
- 2-Amino-6-(trifluoromethoxy)pyridine
Uniqueness
6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine is unique due to the specific positioning of the trifluoromethoxy group and the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
833457-22-0 |
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Molecular Formula |
C12H9F3N2O |
Molecular Weight |
254.21 g/mol |
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)18-9-6-4-8(5-7-9)10-2-1-3-11(16)17-10/h1-7H,(H2,16,17) |
InChI Key |
DGRWWKFXSFSJDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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